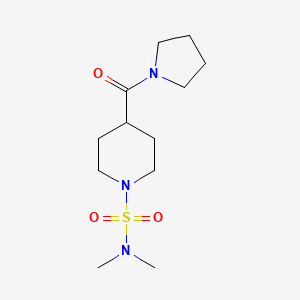![molecular formula C18H19ClF2N2O4S B4847301 2-{2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}-N-(2,4-difluorophenyl)acetamide](/img/structure/B4847301.png)
2-{2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}-N-(2,4-difluorophenyl)acetamide
Übersicht
Beschreibung
2-{2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}-N-(2,4-difluorophenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic regulator that plays a crucial role in maintaining cellular energy homeostasis. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity.
Wirkmechanismus
2-{2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}-N-(2,4-difluorophenyl)acetamide activates AMPK by binding to the γ-subunit of the enzyme. This causes a conformational change in the enzyme, which leads to increased phosphorylation of the α-subunit of AMPK. This results in the activation of downstream targets of AMPK, such as ACC and TSC2, which are involved in the regulation of fatty acid and protein synthesis, respectively.
Biochemical and Physiological Effects:
The activation of AMPK by 2-{2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}-N-(2,4-difluorophenyl)acetamide has several biochemical and physiological effects. 2-{2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}-N-(2,4-difluorophenyl)acetamide has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue. It also reduces hepatic glucose production and improves insulin sensitivity in the liver. In addition, 2-{2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}-N-(2,4-difluorophenyl)acetamide has been shown to reduce inflammation and oxidative stress in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-{2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}-N-(2,4-difluorophenyl)acetamide is its specificity for AMPK activation. It does not activate other kinases, which reduces the risk of off-target effects. 2-{2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}-N-(2,4-difluorophenyl)acetamide is also stable and can be administered orally. However, one limitation of 2-{2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}-N-(2,4-difluorophenyl)acetamide is its short half-life, which requires frequent dosing in animal studies.
Zukünftige Richtungen
There are several future directions for the study of 2-{2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}-N-(2,4-difluorophenyl)acetamide. One direction is to investigate its potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity. Another direction is to study its effects on neurodegenerative diseases and inflammation. In addition, further research is needed to optimize the dosing and administration of 2-{2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}-N-(2,4-difluorophenyl)acetamide for maximum efficacy and minimal side effects.
Conclusion:
In conclusion, 2-{2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}-N-(2,4-difluorophenyl)acetamide is a small molecule activator of AMPK with potential therapeutic applications in the treatment of metabolic disorders and neurodegenerative diseases. Its mechanism of action involves the activation of downstream targets involved in the regulation of fatty acid and protein synthesis. 2-{2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}-N-(2,4-difluorophenyl)acetamide has several advantages and limitations for lab experiments and several future directions for study.
Wissenschaftliche Forschungsanwendungen
2-{2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}-N-(2,4-difluorophenyl)acetamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue, which makes it a promising candidate for the treatment of type 2 diabetes. 2-{2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}-N-(2,4-difluorophenyl)acetamide has also been shown to reduce body weight and improve lipid metabolism in animal models of obesity. In addition, 2-{2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}-N-(2,4-difluorophenyl)acetamide has been shown to have anti-inflammatory effects and to protect against neuronal damage in models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]-N-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClF2N2O4S/c1-11(2)9-22-28(25,26)13-4-6-17(14(19)8-13)27-10-18(24)23-16-5-3-12(20)7-15(16)21/h3-8,11,22H,9-10H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCHGWNFIUKSTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClF2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]-N-(2,4-difluorophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]benzamide](/img/structure/B4847218.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B4847221.png)

![2-[(ethylamino)carbonothioyl]-N-phenylhydrazinecarboxamide](/img/structure/B4847231.png)
![dimethyl 5-{[({2-[(4-chlorophenyl)thio]ethyl}amino)carbonothioyl]amino}isophthalate](/img/structure/B4847236.png)
![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B4847241.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-nitrophenyl)urea](/img/structure/B4847244.png)
![5-{[5-(dimethylamino)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4847247.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}ethanol](/img/structure/B4847254.png)

![N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-pyrazinecarboxamide](/img/structure/B4847280.png)
![1-ethyl-5-methyl-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4847290.png)
![N-(2,2,6,6-tetramethyl-4-piperidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4847293.png)
![N-(2-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B4847300.png)